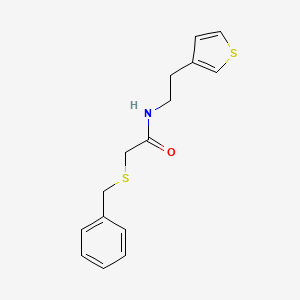

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXMMHEKMXKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thioether Formation via Nucleophilic Substitution

The benzylthio group is typically introduced through nucleophilic substitution reactions. A two-step protocol involves:

- Synthesis of 2-(benzylthio)acetic acid : Benzyl mercaptan reacts with chloroacetic acid in alkaline conditions (pH 10–12) at 60–80°C for 6–8 hours, yielding 2-(benzylthio)acetic acid with >85% purity.

- Amide Coupling : The acid is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with 2-(thiophen-3-yl)ethylamine in dichloromethane or THF under inert atmosphere. Triethylamine is often added to scavenge HCl, achieving yields of 70–78%.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (activation step) | Prevents racemization |

| Solvent Polarity | Dichloromethane | Enhances coupling efficiency |

| Molar Ratio (Acid:Amine) | 1:1.2 | Maximizes conversion |

Nickel-Catalyzed Hydroamidation

A novel method employs nickel hydride (NiH) catalysis to streamline the synthesis. This one-pot approach combines:

- Alkene substrate : 3-vinylthiophene

- Thioether directing group : Benzylthioacetamide precursor

- Catalyst System : Ni(COD)₂ (5 mol%), DTBM-Segphos ligand (6 mol%), and DBpin as a hydrogen donor.

Reaction Mechanism :

- Coordination : The thioether group directs NiH to the γ-carbon of the alkene.

- Hydroamidation : Insertion of the amide group occurs regioselectively at the γ-position, forming the acetamide linkage with 92% enantiomeric excess (ee) in some cases.

Advantages :

- Eliminates multi-step purification

- Reduces reaction time from 24 hours to 8 hours

- Achieves yields up to 88%

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems enhances scalability:

- Microreactor Design :

Performance Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Production Capacity | 50 kg | 500 kg |

| Purity | 95–97% | 98–99% |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer an eco-friendly alternative:

- Conditions :

- Stainless steel jars (10 mL)

- 30 Hz frequency for 2 hours

- Stoichiometric ratios of 2-(benzylthio)acetic acid and 2-(thiophen-3-yl)ethylamine

Outcomes :

- 82% yield without solvent

- Particle size reduction to <50 µm enhances bioavailability in pharmaceutical applications.

Analytical Validation and Quality Control

Purity Assessment

HPLC Parameters :

- Column: C18 (4.6 × 250 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (70:30 v/v)

- Retention Time: 6.8 minutes

- Detection: UV at 254 nm

Impurity Profile :

| Impurity | Source | Maximum Allowable Limit |

|---|---|---|

| Unreacted benzyl mercaptan | Incomplete substitution | 0.1% |

| Thiophene dimer | Side reaction | 0.05% |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.27 (d, 4H, J = 12.7 Hz, aromatic), 3.62 (s, 2H, CH₂S), 2.89 (t, 2H, J = 6.8 Hz, thiophene-CH₂). - IR (KBr) :

1654 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch), 680 cm⁻¹ (C-S stretch).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–78% | 95–97% | Moderate | High solvent waste |

| NiH Catalysis | 85–88% | 98–99% | High | Low E-factor (1.2) |

| Continuous Flow | 90–92% | 99% | Industrial | Reduced energy use |

| Mechanochemical | 80–82% | 97% | Lab-scale | Solvent-free |

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the benzylthio and thiophene groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.

Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and nitrogen atoms can facilitate these interactions by forming hydrogen bonds or coordinating with metal ions. In materials science, the compound’s electronic properties can influence its behavior in conductive or semiconductive applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on substituents, heterocyclic systems, and functional groups.

Substituent Variations in Thioether-Linked Acetamides

Compounds with benzylthio or alkylthio groups share structural similarities but differ in steric and electronic properties:

Key Observations :

- The benzylthio group generally confers higher yields (e.g., 85–88% for 5h and 5m) compared to methylthio or ethylthio analogs (72–79%) .

- Chlorinated benzylthio derivatives (e.g., 5j) exhibit higher melting points, likely due to increased crystallinity from halogen interactions .

Thiophene-Based Acetamides

Thiophene rings influence electronic properties and binding interactions. Positional isomerism (thiophen-2-yl vs. 3-yl) and substitution patterns are critical:

Key Observations :

- Thiophen-3-yl derivatives (e.g., the target compound and ) may exhibit distinct conformational flexibility compared to 2-yl isomers due to steric effects.

- Thiophene-acetamides with electron-withdrawing groups (e.g., chloro, acetyl) often show enhanced biological activity, such as the hypnotic intermediate in .

Aromatic and Heterocyclic Modifications

Variations in the aromatic/heterocyclic core impact solubility, stability, and intermolecular interactions:

Actividad Biológica

2-(Benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzylthio group and a thiophene moiety. This compound is classified as an acetamide and possesses potential biological activities that warrant further investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N1OS2

- Molecular Weight : 253.39 g/mol

- Structural Features :

- Benzylthio group

- Thiophene ring

- Acetamide functional group

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

- Enzyme Inhibition : The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity.

- Protein Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, influencing their function.

These interactions suggest potential biological effects, including antimicrobial and anticancer activities.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzylacetamide | Acetamide group | Antimicrobial activity |

| 3-methylthiophenol | Similar thiophenol structure | Antioxidant properties |

| Benzothiazole derivatives | Sulfur and nitrogen in rings | Anticancer activity |

This table highlights the unique properties of this compound compared to structurally similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

- A series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives were synthesized and tested for antimicrobial activity. Several compounds showed significant efficacy against both bacterial and fungal strains .

- In vitro studies on related thioether compounds demonstrated selective anticancer activity, inhibiting specific protein kinases associated with tumor growth .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide?

A common approach involves coupling a thiol-containing intermediate (e.g., benzyl mercaptan) with a chloroacetamide precursor under reflux conditions. For example, analogous compounds like 2-chloro-N-phenylacetamides are synthesized using sodium azide in toluene/water (8:2) at reflux for 5–7 hours, followed by extraction and crystallization . Adjustments may include optimizing solvent ratios, reaction time, and purification steps (e.g., TLC monitoring with hexane:ethyl acetate (9:1)) .

Q. How can structural ambiguities in this compound be resolved experimentally?

X-ray crystallography is the gold standard for resolving stereochemical or conformational ambiguities. For structurally similar acetamides, intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) stabilize crystal packing and provide unambiguous structural data . Complementary techniques like NMR (¹H/¹³C) and FT-IR can validate functional groups (e.g., thioether, amide) .

Q. What analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for quantifying impurities. For method validation, follow protocols outlined in ICH guidelines, including specificity, linearity, and accuracy testing. Reference standards should comply with pharmacopeial standards (e.g., USP/EP) where feasible .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculations can model electron distribution at key sites (e.g., sulfur in the benzylthio group) to predict nucleophilic/electrophilic behavior. Molecular docking studies using software like AutoDock Vina may identify potential biological targets by simulating interactions with enzymes or receptors . Validate predictions with experimental assays (e.g., enzyme inhibition).

Q. What experimental designs address contradictions in stability data across studies?

Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use orthogonal methods (HPLC, DSC) to track degradation products. For example, discrepancies in thermal stability can arise from polymorphic variations, necessitating powder XRD analysis . Document humidity and light exposure rigorously .

Q. How can researchers mitigate uncertainties in non-targeted analysis (NTA) for metabolomic studies?

Standardize protocols using performance benchmarks (e.g., confidence levels for chemical identification). Employ hybrid instrumentation (LC-QTOF-MS) to improve resolution and reduce false positives. Validate findings with synthetic standards and spike-recovery experiments .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Protecting group chemistry (e.g., tert-butyloxycarbonyl for amines) can direct reactivity to desired sites. For example, selective alkylation of the thiophen-3-yl group may require bulky bases (e.g., LDA) to deprotonate specific positions. Monitor reaction progress via in-situ FT-IR or real-time NMR .

Methodological Considerations

Q. How should researchers validate synthetic yields when scaling up reactions?

Perform kinetic studies at small scale to identify rate-limiting steps (e.g., azide displacement in ). Use DOE (Design of Experiments) to optimize parameters like temperature, stoichiometry, and mixing efficiency. Pilot-scale trials (1–10 g) with rigorous impurity profiling ensure reproducibility .

Q. What protocols ensure reproducibility in crystallography studies?

Grow single crystals via slow evaporation of a methanol/acetone (1:1) mixture . Use low-temperature data collection (100 K) to minimize thermal motion artifacts. Refine H-atom positions using riding models with isotropic displacement parameters (1.18–1.23×Ueq of parent atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.